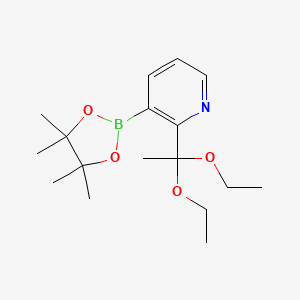

2-(1,1-Dietoxi-etil)-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina

Descripción general

Descripción

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, or 2-DE-3-TMDOP, is a synthetic compound with a variety of potential applications in scientific research. It is a boron-containing pyridine derivative with a unique structure and chemical properties that make it a valuable tool for scientists.

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Este compuesto es un éster de borónico que sirve como un reactivo crucial en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son esenciales para formar enlaces carbono-carbono, un paso fundamental en la síntesis de moléculas orgánicas complejas. La estabilidad y tolerancia de grupos funcionales de este reactivo lo hacen adecuado para crear estructuras de biarilo que se encuentran a menudo en los productos farmacéuticos y los materiales orgánicos.

Investigación Proteómica

Como éster de borónico, se utiliza en la investigación proteómica para estudiar las estructuras y funciones de las proteínas . Su capacidad para interactuar con varias biomoléculas puede ayudar a identificar y cuantificar proteínas, contribuyendo así a nuestra comprensión de los procesos biológicos y los mecanismos de la enfermedad.

Desarrollo de Inhibidores de DYRK1A

El compuesto se ha utilizado en la síntesis de nuevos análogos que actúan como inhibidores de la enzima DYRK1A . Estos inhibidores tienen aplicaciones terapéuticas potenciales en el tratamiento de trastornos neurológicos, como el síndrome de Down y la enfermedad de Alzheimer.

Síntesis de Inhibidores de β-Secretasa

Sirve como reactivo en la preparación de aminooxazolina azaxantenos, que son inhibidores orales de la β-secretasa . Estos inhibidores son significativos en la terapia de la enfermedad de Alzheimer, ya que pueden reducir potencialmente la producción de péptidos beta-amiloide, una característica de la enfermedad de Alzheimer.

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester interacts with its target through a process called transmetalation . This process involves the transfer of the boronic ester group from boron to palladium . The palladium (II) complex then undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester is involved in the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the formation of a wide range of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester in the SM coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide array of chemically differentiated fragments .

Action Environment

The action, efficacy, and stability of 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . This suggests that the compound’s action may be more effective in certain environments.

Propiedades

IUPAC Name |

2-(1,1-diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO4/c1-8-20-17(7,21-9-2)14-13(11-10-12-19-14)18-22-15(3,4)16(5,6)23-18/h10-12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEVBICFPHEMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674686 | |

| Record name | 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073355-12-0 | |

| Record name | 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

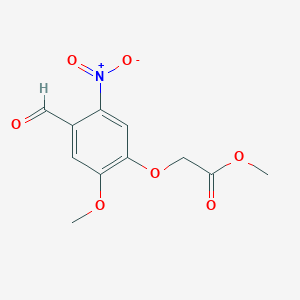

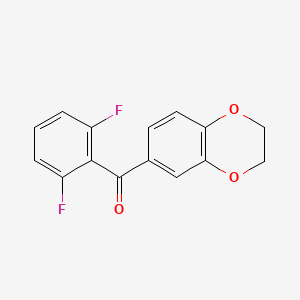

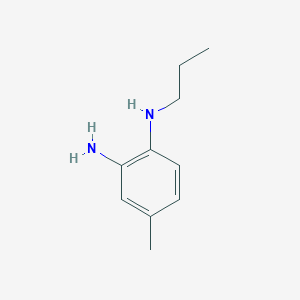

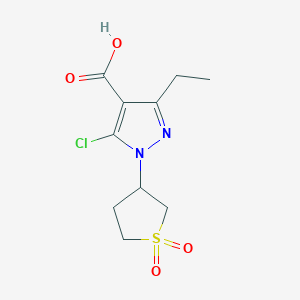

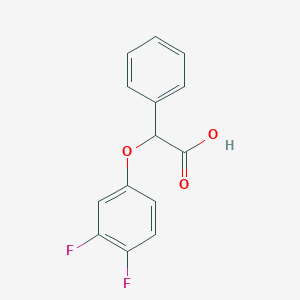

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)

![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)

![4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline](/img/structure/B1420395.png)